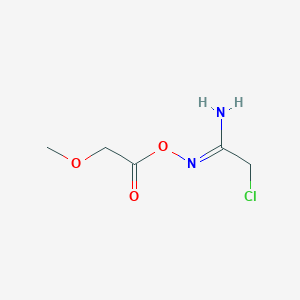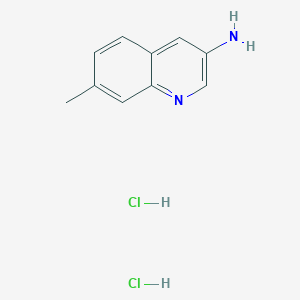
3-Amino-7-methylquinoline Dihydrochloride
Vue d'ensemble
Description
3-Amino-7-methylquinoline Dihydrochloride is a chemical compound with the empirical formula C10H10N2 · 2HCl . It is a solid substance and its molecular weight is 231.12 .
Molecular Structure Analysis
The SMILES string for 3-Amino-7-methylquinoline Dihydrochloride isNC1=CC2=CC=C(C)C=C2N=C1.Cl.Cl . The InChI is 1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H . Physical And Chemical Properties Analysis
3-Amino-7-methylquinoline Dihydrochloride is a solid substance . Its empirical formula is C10H10N2 · 2HCl , and its molecular weight is 231.12 .Applications De Recherche Scientifique
Anticancer Properties
3-Amino-7-methylquinoline Dihydrochloride derivatives exhibit promising anticancer activities. The reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one using tin and hydrochloric acid produces novel 3-amino-4-hydroxyquinolinone derivatives. These derivatives, through subsequent reactions, afford oxazoloquinolinone and oxazinoquinolinone systems with significant anticancer activity against cell lines like HepG-2 and MCF-7. The aminoquinoline compounds, in particular, demonstrate strong antiproliferative properties and are considered potential candidates for therapeutic applications (Talaat et al., 2022). Additionally, derivatives of 7-amino-4-methylquinolin-2(1H)-one synthesized in other studies have shown selective activity against cancer cells, with some compounds inhibiting cell migration, indicating their potential as anti-cancerous drugs (Kubica et al., 2018).
Antimicrobial and Antifungal Properties
Derivatives of 3-Amino-7-methylquinoline Dihydrochloride also exhibit notable antimicrobial and antifungal properties. For example, 2-pyridone quinoline hybrids have been synthesized and identified with significant antibacterial and antifungal activities. The presence of electron-withdrawing groups and –OH group on the meta position significantly enhances these activities (Desai et al., 2021).
Safety and Hazards
This compound is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It has a hazard classification of Acute Tox. 4 Oral .
Orientations Futures
While specific future directions for 3-Amino-7-methylquinoline Dihydrochloride are not available in the search results, quinoline and its analogues have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . These compounds play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including 3-Amino-7-methylquinoline Dihydrochloride.
Propriétés
IUPAC Name |
7-methylquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDZGNQMAORQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-methylquinoline Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
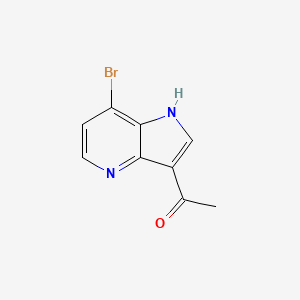

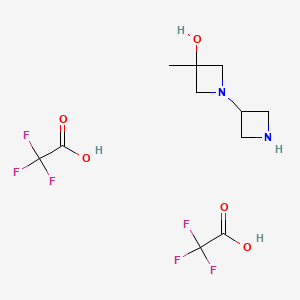
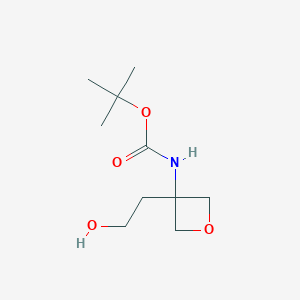
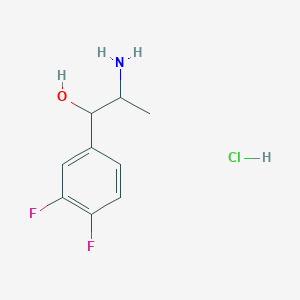
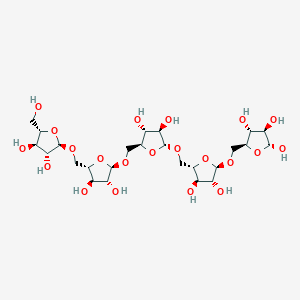
![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

